

Chartarlactam A: A Technical Guide to its Source, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Chartarlactam A

Cat. No.: B13832596

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Introduction

Chartarlactam A is a naturally occurring phenylspirodrimane, a class of meroterpenoids characterized by a unique chemical architecture. First identified as part of a larger family of Chartarlactams (A-P), this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly its antihyperlipidemic properties. This technical guide provides an in-depth overview of the source, detailed isolation protocols, and current understanding of the biological activity of **Chartarlactam A**, with a focus on presenting actionable data and methodologies for research and development.

Source of Chartarlactam A

Chartarlactam A is a secondary metabolite produced by the endophytic fungus *Stachybotrys chartarum*. This fungus has been notably isolated from the marine sponge *Niphates recondita*, highlighting the rich biodiversity of marine ecosystems as a source for novel bioactive compounds.^{[1][2]} While *Stachybotrys* species are found in various environments, the production of **Chartarlactam A** has been specifically documented from strains derived from marine habitats.

Experimental Protocols

Fungal Fermentation

The production of **Chartarlactam A** is achieved through the cultivation of *Stachybotrys chartarum* using solid-state fermentation techniques. This method provides a suitable environment for the fungus to grow and produce a spectrum of secondary metabolites, including the target compound.

Materials:

- Strain: *Stachybotrys chartarum* (isolated from marine sponge *Niphates recondita*)
- Solid Medium: Potato Dextrose Agar (PDA) or rice medium.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Culture Vessels: Petri dishes or flasks suitable for solid-state fermentation.
- Incubator.

Protocol:

- Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Alternatively, for a rice medium, add 30 g of long-grain white rice and 10 mL of distilled water to 250 mL flasks, cover with aluminum foil, and autoclave.[\[6\]](#)
- Inoculation: Aseptically inoculate the surface of the sterile solid medium with a fresh culture of *Stachybotrys chartarum*.
- Incubation: Incubate the cultures at approximately 25-26°C for a period of 21 to 28 days in the dark.[\[3\]](#)[\[5\]](#)[\[6\]](#) The extended incubation period is crucial for the accumulation of secondary metabolites.
- Monitoring: Periodically inspect the cultures for growth and any signs of contamination.

Isolation and Purification

Following the incubation period, the fungal biomass and the solid medium are processed to extract and purify **Chartarlactam A**. The protocol involves solvent extraction, followed by a series of chromatographic separations.

Materials:

- Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂), n-hexane, Acetonitrile (ACN), Water (H₂O).
- Silica gel (200-300 mesh) for column chromatography.
- Reverse-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC).
- Rotary evaporator.
- Chromatography columns.
- HPLC system with a UV detector.

Protocol:

- Extraction:
 - The solid culture is exhaustively extracted with an organic solvent. Common solvent systems include 100% Methanol, 100% Ethyl Acetate, or a 1:1 mixture of Methanol and Dichloromethane.^{[7][8][9]}
 - The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation (Silica Gel Chromatography):
 - The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
 - The column is eluted with a step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane/EtOAc gradients from 9:1 to 1:1, followed by pure EtOAc and then EtOAc/MeOH gradients).
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing phenylspirodrimanes.
- Purification (Reverse-Phase HPLC):

- Fractions enriched with **Chartarlactam A** are pooled, concentrated, and subjected to purification by reverse-phase HPLC.
- A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (ACN) in water.
- The elution can be monitored by a UV detector, and fractions corresponding to the peak of **Chartarlactam A** are collected.
- The purified fraction is then concentrated to yield pure **Chartarlactam A**.

Data Presentation

While specific yields for **Chartarlactam A** are not extensively reported in the literature, the following table summarizes the types of quantitative data that would be critical for process optimization and characterization.

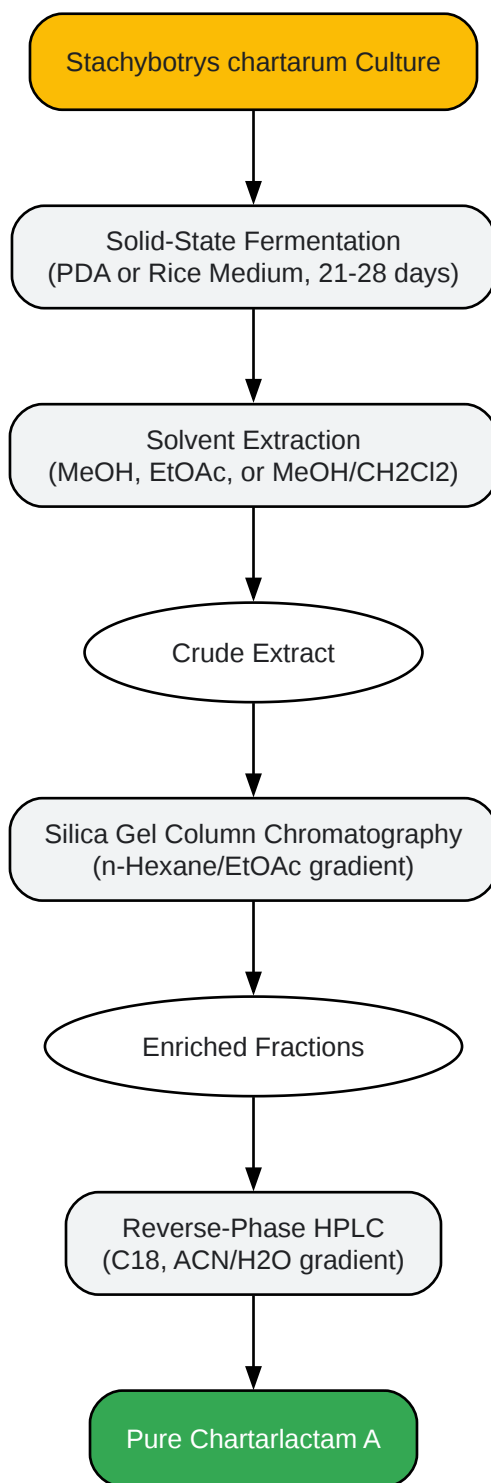
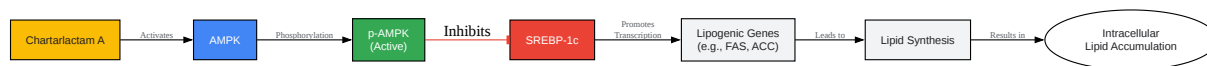
Parameter	Typical Range/Value	Reference(s)
Fermentation		
Incubation Time	21 - 28 days	[6]
Incubation Temperature	25 - 26 °C	[5][6]
Extraction & Purification		
Extraction Solvent	Methanol, Ethyl Acetate, or Methanol/Dichloromethane (1:1)	[7][8][9]
Silica Gel Column Eluent	n-Hexane/Ethyl Acetate gradient	
RP-HPLC Column	C18	
RP-HPLC Mobile Phase	Acetonitrile/Water gradient	

Biological Activity and Signaling Pathway

Chartarlactam A has been reported to exhibit antihyperlipidemic activity in HepG2 cells.[2] The precise molecular mechanism of this activity is still under investigation. However, based on the common pathways implicated in hyperlipidemia and the assays used to evaluate such compounds, a plausible mechanism involves the modulation of lipid metabolism pathways within hepatocytes. A key regulatory pathway in lipid homeostasis is the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) signaling cascade.

Activation of AMPK is known to phosphorylate and inactivate key enzymes involved in fatty acid and cholesterol synthesis, while also inhibiting the expression of SREBP-1c, a master transcriptional regulator of lipogenic genes.[10] A reduction in SREBP-1c activity leads to decreased expression of its target genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), resulting in reduced intracellular lipid accumulation.

Below is a diagram illustrating the proposed antihyperlipidemic signaling pathway potentially modulated by **Chartarlactam A**.



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